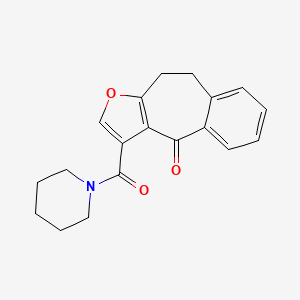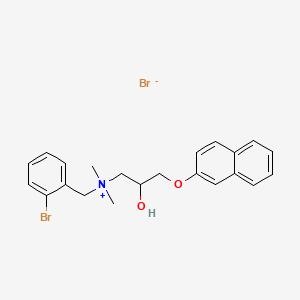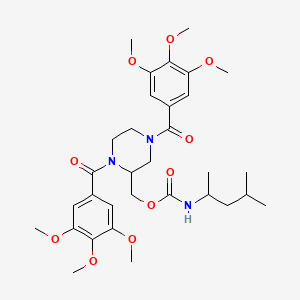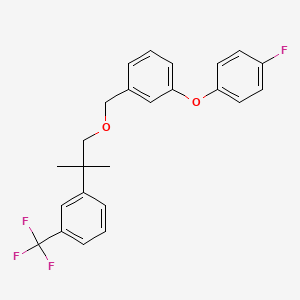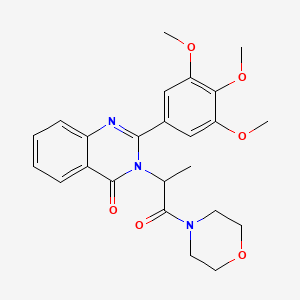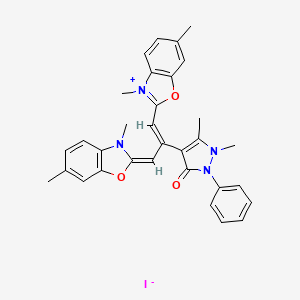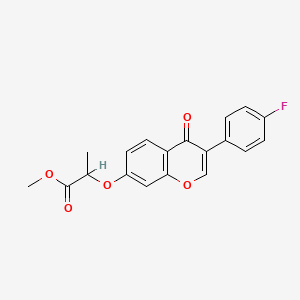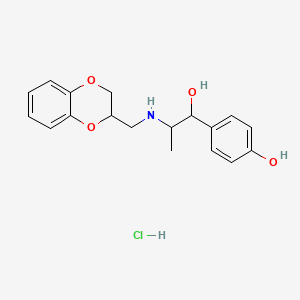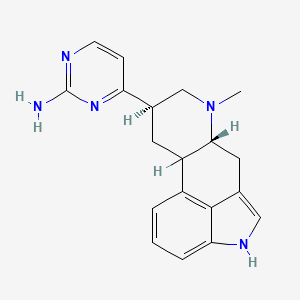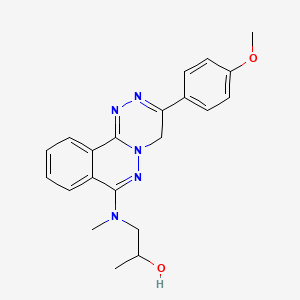
1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol is a complex organic compound that belongs to the class of triazino-phthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol typically involves multi-step organic reactions. The process may start with the preparation of the triazino-phthalazine core, followed by the introduction of the methoxyphenyl group and the propanol side chain. Common reagents and conditions include:
Reagents: Hydrazine derivatives, aldehydes, and alcohols.
Conditions: Reflux, catalytic amounts of acids or bases, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-ethanol
- **1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-butanol
Uniqueness
The uniqueness of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol lies in its specific structural features, such as the methoxyphenyl group and the propanol side chain, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
126650-72-4 |
|---|---|
Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[[3-(4-methoxyphenyl)-4H-[1,2,4]triazino[3,4-a]phthalazin-7-yl]-methylamino]propan-2-ol |
InChI |
InChI=1S/C21H23N5O2/c1-14(27)12-25(2)21-18-7-5-4-6-17(18)20-23-22-19(13-26(20)24-21)15-8-10-16(28-3)11-9-15/h4-11,14,27H,12-13H2,1-3H3 |
InChI Key |
LSFNPTKJJBCKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NN2CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



